Product packaging for CP-868388 free base(Cat. No.:CAS No. 702681-67-2)

CP-868388 free base

Cat. No.: B1669575
CAS No.: 702681-67-2
M. Wt: 439.5 g/mol
InChI Key: CSLFIHDRJSTULR-JOCHJYFZSA-N
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Description

Overview of CP-868388 as a Research Compound

CP-868388, also identified as (-)-CP-868388, is a complex organic compound utilized in various research studies, primarily within the fields of pharmacology and medicinal chemistry. ontosight.ai It possesses the UNII (Unique Ingredient Identifier) code 999KY5ZIGB. ontosight.ai Chemically, it is known as 1-piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-. ontosight.ai Another chemical name associated with this compound is (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid. sigmaaldrich.com The molecular formula of CP-868388 is C₂₆H₃₃NO₅, and its molecular weight is 439.54. sigmaaldrich.comsigmaaldrich.comebiohippo.com Structurally, CP-868388 features a piperidine (B6355638) ring connected to a phenyl group via an ether linkage, along with a carboxylic acid group and an isopropylbenzyl ester moiety. ontosight.ai Its application in research often involves its use as a probe to study biological processes or as a starting point for the synthesis of other potentially active compounds. ontosight.aimedchemexpress.comglpbio.comorganic-chemistry.org

Historical Context of Discovery in Target-Centric Research

The discovery of CP-868388 is linked to target-centric research approaches, specifically high-throughput screening methods aimed at identifying compounds that interact with particular biological targets. It was identified as a screening hit in AlphaScreen assays. nih.gov Notably, in 2014, researchers utilized the AlphaScreen method to discover CP-868388 as an inhibitor of the β-catenin/BCL9 protein-protein interaction (PPI). researchgate.netmdpi.comresearchgate.net This discovery highlights its role in the investigation of PPIs, which are increasingly recognized as important targets for therapeutic intervention. CP-868388 has also been identified as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα). sigmaaldrich.comebiohippo.comncats.io Its use in studies analyzing regulated transcriptomes in mouse liver further demonstrates its application in understanding the molecular mechanisms influenced by PPARα agonists. nih.govdntb.gov.ua

Dual-Targeting Modality: A Research Perspective

Research into CP-868388 has revealed its activity against distinct biological targets, suggesting a potential dual-targeting modality from a research perspective. It functions as a potent agonist for PPARα, exhibiting a reported Kᵢ value of 10.8 nM for human PPARα (hPPARα). sigmaaldrich.commedchemexpress.com Simultaneously, CP-868388 has been characterized as an inhibitor of the β-catenin/BCL9 protein-protein interaction. nih.govresearchgate.netmdpi.comresearchgate.net Research indicates a Kᵢ value of 1.18 ± 0.212 μM for its interaction with β-catenin/BCL9. ncats.io Furthermore, studies have shown that CP-868388 possesses selectivity for disrupting the β-catenin/BCL9 interaction over the β-catenin/E-cadherin interaction, demonstrating approximately 44-fold selectivity. researchgate.netncats.io

However, it is important to note the nuances observed in research regarding its activity. While it inhibits the β-catenin/BCL9 PPI, it has been reported that CP-868388 showed no inhibitory activity for the transactivation of canonical Wnt signaling in a cell-based luciferase reporter assay, with an IC₅₀ value greater than 100 μM. ncats.ionih.gov The precise binding site, whether on β-catenin or BCL9, in the context of PPI inhibition has also been a subject of investigation. nih.gov These findings underscore the complexity of studying multi-targeted compounds and the importance of employing various research techniques, including biochemical and cell-based assays, to fully understand their mechanisms of action.

The research findings on the target interactions of CP-868388 can be summarized in the following table:

TargetAssay TypeMeasured ValueNotesSource
hPPARαBinding Affinity (Kᵢ)10.8 nMPotent agonist sigmaaldrich.commedchemexpress.com
β-catenin/BCL9 PPIBinding Affinity (Kᵢ)1.18 ± 0.212 μMInhibitor ncats.io
β-catenin/E-cadherin PPISelectivity Comparison44-fold less potentSelective over this interaction researchgate.netncats.io
Canonical Wnt SignalingCell-based Luciferase AssayIC₅₀ > 100 μMNo inhibitory activity observed ncats.ionih.gov

This dual activity profile makes CP-868388 a valuable research tool for investigating pathways regulated by both PPARα and the β-catenin/BCL9 interaction, allowing researchers to explore the potential interplay and distinct roles of these targets in various biological and disease contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO5 B1669575 CP-868388 free base CAS No. 702681-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFIHDRJSTULR-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044034
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702681-67-2
Record name CP-868388
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid
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Record name CP-868388
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Molecular Pharmacology and Target Engagement of Cp 868388

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

PPARα is a nuclear receptor that functions as a transcription factor, playing a key role in regulating lipid metabolism and energy homeostasis. nih.govwikipedia.org Upon activation by ligands, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator responsive elements (PPREs), modulating the transcription of target genes. nih.gov

High Affinity Binding and Selectivity Profiles

CP-868388 has been identified as a potent PPARα agonist with a high binding affinity. Studies have reported a Ki value of 10.8 nM for CP-868388 binding to PPARα. medchemexpress.comncats.ionih.gov This indicates a strong interaction with the receptor.

Furthermore, CP-868388 demonstrates selectivity for PPARα over other PPAR subtypes. It exhibits little or no affinity for PPARβ (Ki of 3.47 µM) and PPARγ. medchemexpress.comncats.io This selectivity is a crucial aspect of its pharmacological profile, suggesting a lower likelihood of engaging with other PPAR isoforms at concentrations effective for PPARα activation.

The binding affinities of CP-868388 for PPAR subtypes are summarized in the table below:

TargetBinding Affinity (Ki)Source
PPARα10.8 nM medchemexpress.comncats.ionih.gov
PPARβ3.47 µM medchemexpress.comncats.io
PPARγLittle or no affinity medchemexpress.comncats.io

Coactivator Recruitment (SRC-1, PGC-1α)

Ligand binding to PPARα induces a conformational change that facilitates the recruitment of coactivator proteins. nih.gov These coactivators are essential for the assembly of the basal transcription machinery and the subsequent transcription of target genes. nih.gov

CP-868388 has been shown to induce the recruitment of key coactivators, including Steroid Receptor Coactivator-1 (SRC-1) and PPARγ coactivator-1α (PGC-1α). medchemexpress.com Research indicates that CP-868388 displays robust and dose-dependent recruitment of SRC-1 with an EC50 of 4.7 nM. medchemexpress.com It also recruits PGC-1α peptide. medchemexpress.com This coactivator recruitment is a critical step in the mechanism by which CP-868388 activates PPARα-mediated gene expression.

Transcriptional Activation of PPARα-Regulated Genes

The binding of a ligand and the recruitment of coactivators lead to the transcriptional activation of genes regulated by PPARα. nih.gov These genes are primarily involved in metabolic processes, particularly lipid metabolism. nih.govwikipedia.org

CP-868388 demonstrates robust and selective transcriptional activation of PPARα. medchemexpress.commolnova.cn In HepG2 cells, CP-868388 showed an EC50 of 18 nM for the transcriptional activation of PPARα. medchemexpress.commolnova.cn This activation leads to the modulation of expression of PPARα-regulated genes, which can influence various metabolic pathways.

Beta-Catenin/B-Cell Lymphoma 9 (β-catenin/BCL9) Protein-Protein Interaction (PPI) Inhibition

The interaction between β-catenin and BCL9 is a crucial step in the Wnt signaling pathway, particularly in the nucleus, where BCL9 acts as a coactivator to enhance the transcriptional activity of β-catenin. patsnap.comfrontiersin.orgmdpi.com This interaction is implicated in various cellular processes and its dysregulation is associated with diseases, including cancer. patsnap.comresearchgate.net

Mechanism of Interaction Disruption

CP-868388 has been identified as an inhibitor of the β-catenin/BCL9 protein-protein interaction. ncats.ionih.govresearchgate.net This inhibition is achieved by disrupting the association between β-catenin and BCL9. patsnap.comresearchgate.net The β-catenin/BCL9 complex belongs to the type IV PPI family, where an α-helical region of BCL9 binds to the first armadillo repeat of β-catenin. researchgate.net Inhibitors like CP-868388 are designed to interfere with this specific binding interface. patsnap.com

Through screening methods like AlphaScreen assays, CP-868388 was discovered as a β-catenin/BCL9 PPI inhibitor. nih.govresearchgate.net Further modifications of CP-868388 have led to the development of derivatives that also disrupt this interaction. nih.gov This disruption prevents BCL9 from enhancing β-catenin-mediated transcription of downstream target genes. patsnap.commdpi.com

CP-868388 has been reported to have a Ki value of 1.18 ± 0.212 µM for β-catenin/BCL9 interactions. ncats.io This indicates a less potent interaction compared to its binding with PPARα, but still demonstrates inhibitory activity against this PPI.

Selectivity over Related Protein Interactions (e.g., β-catenin/E-cadherin)

Selectivity is an important consideration for PPI inhibitors, as β-catenin is involved in other crucial protein interactions, such as its association with E-cadherin in adherens junctions, which are vital for cell-cell adhesion. frontiersin.org Inhibiting the β-catenin/E-cadherin interaction could lead to undesirable side effects due to the disruption of cell adhesion. frontiersin.org

CP-868388 has demonstrated selectivity for inhibiting the β-catenin/BCL9 interaction over the β-catenin/E-cadherin interaction. ncats.ionih.govresearchgate.net Research indicates that CP-868388 exhibits 44-fold selectivity for β-catenin/BCL9 over β-catenin/E-cadherin interactions. ncats.ioresearchgate.net This suggests that at concentrations effective for disrupting the β-catenin/BCL9 complex, CP-868388 is significantly less likely to interfere with the β-catenin/E-cadherin complex, highlighting a degree of specificity in its inhibitory action.

The selectivity of CP-868388 for β-catenin/BCL9 over β-catenin/E-cadherin is presented in the table below:

InteractionInhibition/Disruption Affinity (Ki or Selectivity)Source
β-catenin/BCL9 PPI1.18 ± 0.212 µM (Ki) ncats.io
β-catenin/E-cadherin PPI44-fold selectivity for β-catenin/BCL9 over β-catenin/E-cadherin ncats.ioresearchgate.net

Comparative Analysis of Binding Affinities

Studies have reported the binding affinities of CP-868388 for different nuclear receptors, particularly PPAR subtypes. CP-868388 exhibits a high affinity for human PPARα, with a reported Ki value of 10.8 nM. medkoo.commedchemexpress.commedchemexpress.comarctomsci.commedkoo.comresearchgate.net In contrast, its affinity for PPARβ and PPARγ is significantly lower, with a Ki value of 3.47 μM for PPARβ and little to no affinity for PPARγ. medchemexpress.commedchemexpress.comarctomsci.commedchemexpress.com This demonstrates a notable selectivity profile for PPARα over other PPAR subtypes.

In the context of β-catenin/BCL9 interaction, CP-868388 has shown a Ki value of 1.18 ± 0.212 μM for β-catenin/BCL9 interactions in AlphaScreen selectivity assays. ncats.io It demonstrated 44-fold selectivity for β-catenin/BCL9 over β-catenin/E-cadherin interactions in this assay. ncats.io However, a cell-based study using a Wnt/β-catenin specific luciferase reporter assay indicated an IC50 value of >100 μM, suggesting limited activity in this cellular context despite the observed disruption of the protein-protein interaction in biochemical assays. ncats.io Another study reported a Ki of 3.6 μM for β-catenin/BCL9 disruption with a related compound derived from optimization of CP-868388. nih.gov

The binding affinities highlight the primary molecular target of CP-868388 as PPARα, with substantially lower affinity for other PPAR subtypes. The observed interaction with the β-catenin/BCL9 complex suggests an additional biochemical activity, although its functional significance in cellular Wnt signaling appears limited based on current data.

Binding Affinity Data for CP-868388

TargetAssay TypeMetricValueReference
hPPARαBinding AssayKi10.8 nM medchemexpress.commedchemexpress.comarctomsci.com
hPPARβBinding AssayKi3.47 μM medchemexpress.commedchemexpress.comarctomsci.com
hPPARγBinding AssayKiLittle to no affinity medchemexpress.commedchemexpress.comarctomsci.com
β-catenin/BCL9AlphaScreen AssayKi1.18 ± 0.212 μM ncats.io
β-catenin/BCL9AlphaScreen AssayKi3.6 μM (related compound) nih.gov
Wnt/β-cateninCell-based AssayIC50>100 μM ncats.io

Transcriptional Activation Data for CP-868388

TargetCell LineMetricValueReference
PPARαHepG2EC5018 nM medchemexpress.commedchemexpress.comarctomsci.com
SRC-1 peptideIn vitroEC504.7 nM medchemexpress.commedchemexpress.comarctomsci.com
PGC-1α peptideIn vitroEC50Dose-dependent recruitment medchemexpress.commedchemexpress.comarctomsci.com

Mechanistic Investigations of Cp 868388 S Biological Activities

Regulation of Metabolic Pathways and Gene Expression

CP-868388's primary mechanism of action identified in the provided literature is its agonistic activity at PPARα. medchemexpress.comresearchgate.net This interaction is central to its observed effects on metabolic processes and gene expression.

As a PPARα agonist, CP-868388 has demonstrated an influence on lipid metabolism. PPARα activation is known to regulate genes involved in fatty acid oxidation, triglyceride metabolism, and cholesterol homeostasis. researchgate.net In vivo studies in male B6/CBF1J mice treated with CP-868388 showed a robust and highly significant decrease in circulating plasma triglycerides. medchemexpress.com This triglyceride lowering effect was observed to be dose-dependent, with the greatest efficacy achieved at a dose of 3.0 mg/kg, resulting in approximately 50% decreases in triglycerides. medchemexpress.com

The interaction of CP-868388 with PPARα has been characterized by its binding affinity and transcriptional activation potential. CP-868388 exhibits a Ki value of 10.8 nM for PPARα, indicating potent binding. medchemexpress.comresearchgate.net It shows significantly lower affinity for PPARβ (Ki of 3.47 μM) and PPARγ, highlighting its selectivity for PPARα. medchemexpress.comresearchgate.net Furthermore, CP-868388 demonstrated robust and selective transcriptional activation of PPARα with an EC50 of 18 nM in HepG2 cells. medchemexpress.com It also induced dose-dependent recruitment of coactivators like SRC-1 and PGC-1α peptide, with an EC50 of 4.7 nM for SRC-1 recruitment. medchemexpress.com

Here is a summary of CP-868388's activity on PPARα:

ParameterValueContextCitation
PPARα Ki10.8 nMBinding Affinity medchemexpress.comresearchgate.net
PPARβ Ki3.47 μMBinding Affinity medchemexpress.comresearchgate.net
PPARγ AffinityLittle or noBinding Affinity medchemexpress.comresearchgate.net
PPARα Transcriptional EC5018 nMHepG2 cells medchemexpress.com
SRC-1 Recruitment EC504.7 nMIn vitro medchemexpress.com

Transcriptomic profiling studies have included CP-868388 to understand the gene expression changes induced by PPARα activators in metabolic tissues, such as the liver. dntb.gov.uamdpi.com Comparative in silico analysis of hepatic transcriptomes revealed that CP-868388, along with other known PPARα activators, clustered together based on their induced transcript profiles. mdpi.com These studies examine differentially expressed genes and the modulation of canonical pathways. mdpi.com The PPARα/RXRα activation pathway was identified as being altered by these compounds. mdpi.com While the detailed lists of differentially expressed genes specifically attributed to CP-868388 in these studies are not presented in the provided snippets, the inclusion of CP-868388 in such analyses underscores its impact on gene expression related to metabolic regulation in relevant tissues. dntb.gov.uamdpi.com

Influence on Lipid Metabolism

Impact on Wnt/β-catenin Signaling Cascade

The Wnt/β-catenin signaling pathway is a highly conserved pathway involved in various cellular processes, including cell proliferation, differentiation, and gene expression. nih.govmdpi.comcellsignal.comfrontiersin.org Aberrant activation of this pathway is associated with various diseases, including cancer. nih.govmdpi.comfrontiersin.org In the canonical Wnt pathway, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate target gene expression. nih.govmdpi.comcellsignal.comfrontiersin.org

CP-868388 was identified as a screening hit in assays designed to find inhibitors of the β-catenin/BCL9 protein-protein interaction. nih.govnih.gov The interaction between β-catenin and BCL9 is important for the nuclear function of β-catenin and the activation of its target genes. nih.govnih.gov Although CP-868388 showed selective targeting for β-catenin/BCL9 over β-catenin/E-cadherin interactions in some contexts, its direct inhibitory activity on the transactivation of canonical Wnt signaling in a cell-based assay was not observed. nih.gov

While CP-868388 itself reportedly did not inhibit canonical Wnt signaling transactivation nih.gov, further optimization based on CP-868388 led to the development of derivative compounds aimed at disrupting the β-catenin/BCL9 interaction. nih.govnih.gov These optimized derivatives, such as CPPAA derivatives and ZW4864, were shown to effectively suppress the expression of β-catenin target genes, including LEF1 and LGR5, by disrupting the β-catenin/BCL9 protein-protein interaction. nih.govnih.gov These target genes are known to be involved in processes like cell proliferation, stem cell maintenance, and epithelial-to-mesenchymal transition (EMT). nih.gov The research on derivatives based on CP-868388 highlights the potential for compounds targeting the β-catenin/BCL9 interaction to modulate β-catenin-dependent gene expression. nih.govnih.gov

Consideration of Cell-Based Transactivation Assay Discrepancies

CP-868388 has been identified as an inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9) through the use of AlphaScreen assays. researchgate.netnih.govncats.io In AlphaScreen competitive inhibition assays, CP-868388 demonstrated a Kᵢ value of 1.18 ± 0.212 µM for disrupting β-catenin/BCL9 interactions. ncats.io This method also indicated a notable selectivity, showing 44-fold preference for β-catenin/BCL9 over β-catenin/E-cadherin interactions. ncats.io

However, a notable discrepancy has been observed when evaluating the compound's effect in cell-based transactivation assays. A cell-based study utilizing a Wnt/β-catenin specific luciferase reporter assay indicated that CP-868388 had a significantly higher half-maximal inhibitory concentration (IC₅₀) value, reported as >100 µM. ncats.io This contrast between the results obtained from the in vitro AlphaScreen assay and the cell-based reporter assay highlights potential complexities in the cellular context that may influence the compound's activity or bioavailability, or suggests differences in how the assays measure the relevant biological event.

Table 1: CP-868388 Assay Results

Assay TypeTarget InteractionResult ValueNotesSource
AlphaScreen Competitive Inhibition Assayβ-catenin/BCL9 PPIKᵢ = 1.18 ± 0.212 µM44-fold selectivity over β-catenin/E-cadherin ncats.io
Cell-Based Luciferase Reporter AssayWnt/β-catenin PathwayIC₅₀ > 100 µMSpecific to Wnt/β-catenin transactivation ncats.io

Exploration of Other Potential Signaling Pathway Linkages (e.g., Sirtuin Signaling)

Beyond its role as a β-catenin/BCL9 interaction inhibitor, CP-868388 is primarily characterized as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). ncats.iomedchemexpress.commedchemexpress.com It exhibits a Kᵢ value of 10.8 nM for PPARα. medchemexpress.commedchemexpress.com In contrast, CP-868388 shows little or no affinity for PPARβ and PPARγ, with Kᵢ values of 3.47 µM for PPARβ and similarly low affinity for PPARγ. medchemexpress.commedchemexpress.com This selective agonism of PPARα indicates a significant linkage to the signaling pathways regulated by this nuclear receptor, which are broadly involved in lipid metabolism and inflammation. medchemexpress.commedchemexpress.com Cell-based studies have demonstrated robust and selective transcriptional activation of PPARα by CP-868388, with an EC₅₀ of 18 nM in HepG2 cells. medchemexpress.commedchemexpress.com Furthermore, CP-868388 has been shown to induce the recruitment of coactivators such as SRC-1 and PGC-1α peptide in a dose-dependent manner. medchemexpress.commedchemexpress.com

While Sirtuin signaling pathways are recognized for their diverse roles in cellular processes including metabolism, inflammation, and stress responses cellphysiolbiochem.comqiagen.commdpi.com, and Sirtuin 3 has been linked to the Wnt/β-catenin pathway frontiersin.org, the available research specifically on CP-868388 does not directly establish a linkage or interaction with Sirtuin proteins or the Sirtuin signaling cascade. Based on the currently available information from the performed searches, the primary identified signaling pathway linkage for CP-868388, other than its interaction with the β-catenin/BCL9 complex, is its potent agonism of PPARα.

Preclinical Efficacy Studies of Cp 868388 in Animal Models

Research in Dyslipidemia Models

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a significant risk factor for cardiovascular diseases. Preclinical research has explored the effects of CP-868388 in animal models of dyslipidemia.

Circulating Triglyceride Reduction

Studies in BTBR ob/ob mice, a model relevant to metabolic disorders including dyslipidemia, have indicated that CP-868388 is effective in reducing plasma triglyceride levels. researchgate.nethnpa.org.cnecancer.orgnih.gov This finding suggests a potential benefit of CP-868388 in addressing elevated circulating triglycerides, a key feature of dyslipidemia. researchgate.nethnpa.org.cnecancer.orgnih.gov

Table 1: Summary of CP-868388 Effect on Circulating Triglycerides

Animal ModelObserved Effect
BTBR ob/ob miceReduced plasma triglycerides

Research in Wnt/β-catenin Pathway-Driven Malignancies

The Wnt/β-catenin signaling pathway plays a crucial role in various biological processes, and its aberrant activation is frequently implicated in the development and progression of numerous cancers. smw.chmdpi.comacs.orgdovepress.commedchemexpress.commedchemexpress.com CP-868388 was identified as a screening hit that targets the interaction between β-catenin and BCL9, key components in the Wnt signaling pathway. smw.chnih.gov While CP-868388 itself showed no inhibitory activity on the transactivation of canonical WNT signaling in a cell-based assay, it demonstrated selective targeting of the β-catenin/BCL9 interaction over the β-catenin/E-cadherin interaction. nih.gov Further research has focused on optimizing CP-868388, leading to the development of derivatives with enhanced activity and selectivity for investigating Wnt/β-catenin-driven malignancies in preclinical models. smw.ch

Tumor Growth Modulation in Patient-Derived Xenograft Models (via derivatives)

Derivatives developed based on the structure of CP-868388, such as ZW4864, have been evaluated for their efficacy in inhibiting tumor growth in patient-derived xenograft (PDX) models. smw.ch In a PDX model of triple-negative breast cancer (TNBC), ZW4864 demonstrated inhibition of tumor growth. smw.ch These models, where human tumor tissue is implanted into immunocompromised mice, are considered highly relevant for evaluating the potential of therapeutic agents against human cancers.

Table 2: Summary of Derivative (ZW4864) Effect on Tumor Growth in PDX Models

Animal ModelObserved EffectCompound Studied
Patient-Derived Xenograft (PDX) TNBC modelInhibited tumor growthZW4864

Impact on Oncogenic Target Gene Expression (via derivatives)

In addition to modulating tumor growth, derivatives of CP-868388, such as ZW4864, have been shown to impact the expression of oncogenic target genes regulated by the Wnt/β-catenin pathway. smw.ch Studies in the PDX model of TNBC indicated that ZW4864 reduced the expression of β-catenin target genes. smw.ch This finding supports the mechanism of action involving the disruption of β-catenin interactions, leading to a downstream effect on gene transcription that drives cancer progression. smw.ch

Table 3: Summary of Derivative (ZW4864) Impact on Oncogenic Gene Expression

Animal ModelObserved EffectCompound Studied
Patient-Derived Xenograft (PDX) TNBC modelReduced β-catenin target gene expressionZW4864

CP-868388 is a chemical compound that has been explored in the context of drug discovery, particularly concerning protein-protein interactions (PPIs) involved in disease pathways. Its study has contributed to the understanding of structure-activity relationships (SAR) and the development of related derivatives aiming for enhanced therapeutic properties.

Structure Activity Relationship Sar and Derivative Development of Cp 868388

Initial Hit Identification and Scaffold Analysis

CP-868388 was identified as a screening hit in AlphaScreen assays aimed at discovering inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction nih.gov. This interaction is considered a potential therapeutic target in diseases where the Wnt/β-catenin signaling pathway is aberrantly activated, such as certain cancers nih.gov. Hit identification involves screening large libraries of compounds to find initial molecules that show activity against a target vipergen.comdrugtargetreview.com. CP-868388 demonstrated activity in disrupting the β-catenin/BCL9 interaction nih.govncats.io. Initial analysis of the CP-868388 scaffold provided a starting point for further chemical exploration and modification nih.gov.

Chemical Modification Strategies for Enhanced Activity and Selectivity

Following the identification of CP-868388 as a hit, chemical modification strategies were employed to improve its inhibitory activity and selectivity for the β-catenin/BCL9 interaction over other related PPIs, such as β-catenin/E-cadherin nih.govncats.io. The β-catenin/BCL9 and β-catenin/E-cadherin interaction sites on β-catenin overlap, making selective inhibition challenging researchgate.net.

Optimization of β-catenin/BCL9 PPI Inhibitors (e.g., ZW4864, CPPAA Derivatives)

Modification of the CP-868388 scaffold led to the development of derivatives, including those related to 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid (CPPAA) and the more optimized compound ZW4864 nih.gov. These modifications aimed to enhance the disruption of the β-catenin/BCL9 interaction. For instance, CPPAA derivatives were explored, with one compound, CPPAA-30, showing a Ki of 3.6 μM for β-catenin/BCL9 disruption in AlphaScreen competitive inhibition assays nih.govresearchgate.net.

Further optimization based on CP-868388 resulted in the development of ZW4864 nih.govnih.gov. ZW4864 was designed as a drug-like small molecule that selectively binds with β-catenin and disrupts the β-catenin/BCL9 PPI while sparing the β-catenin/E-cadherin interaction nih.govmedchemexpress.comprobechem.com. Structural modifications introduced in ZW4864, such as a piperazine (B1678402) substituent, a cyclopropyl (B3062369) group, and a 1H-pyrazol group, were reported to improve both activity and selectivity nih.gov. ZW4864 has shown potent inhibition of the β-catenin/BCL9 PPI with a Ki value of 0.76 μM and an IC50 value of 0.87 μM medchemexpress.com. It has also demonstrated dose-dependent suppression of β-catenin signaling activation and downregulation of oncogenic β-catenin target genes in cell-based assays nih.govmedchemexpress.com.

Data on the activity of CPPAA-30 and ZW4864 are summarized below:

CompoundTarget PPIAssay TypeKi (μM)IC50 (μM)Selectivity (vs β-catenin/E-cadherin)
CPPAA-30β-catenin/BCL9AlphaScreen competitive inhibition3.6Not specifiedNot specified
ZW4864β-catenin/BCL9PPI inhibition0.760.87Selective (spares β-catenin/E-cadherin) nih.govmedchemexpress.com
CP-868388β-catenin/BCL9AlphaScreen1.18 ± 0.212 ncats.io>100 (cell-based Wnt/β-catenin reporter) ncats.io44-fold selective ncats.io

Role of Chiral Moieties in Activity and Specificity

While specific detailed research findings on the role of chiral moieties within the CP-868388 structure itself in determining activity and specificity are not extensively detailed in the provided search results, the development of related inhibitors like CPPAA involved the synthesis of both R- and S-isomers nih.gov. This suggests that chirality can be a consideration in the design and optimization of inhibitors targeting the β-catenin/BCL9 interaction, as different stereoisomers can exhibit different binding affinities and biological activities rsc.org. Further SAR studies on derivatives would typically investigate the impact of stereochemistry on potency and selectivity.

Rational Design Approaches for Next-Generation Analogues

The development of ZW4864 and other derivatives from the CP-868388 hit exemplifies a rational design approach in medicinal chemistry nih.govnih.govoapen.org. Rational design involves using structural information about the target (in this case, the β-catenin/BCL9 interaction interface) and the initial hit compound to guide the synthesis of new analogues with improved properties biorxiv.org. This can involve understanding the binding mode of the inhibitor, identifying key interactions, and designing modifications to enhance those interactions or introduce new favorable ones researchgate.net. The goal is to create next-generation compounds with increased potency, better selectivity, improved pharmacokinetic profiles, and reduced off-target effects. The ongoing research into β-catenin/BCL9 PPI inhibitors, building upon initial hits like CP-868388, continues to utilize rational design principles to explore new chemical series and optimize inhibitory activity researchgate.net.

Advanced Methodologies in Cp 868388 Research

High-Throughput Screening Technologies

High-throughput screening (HTS) technologies are essential for rapidly evaluating large libraries of compounds for specific biological activities. In the context of CP-868388 research, these technologies have been instrumental in identifying and characterizing its interactions, particularly with target proteins.

Application of AlphaScreen Assays for PPI Discovery

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) is a bead-based proximity assay technology widely used in HTS for detecting biomolecular interactions, including protein-protein interactions (PPIs) scienceopen.combmglabtech.com. The principle involves donor and acceptor beads coated with molecules that bind to the interaction partners. Upon excitation at 680 nm, the donor beads generate singlet oxygen, which, if an acceptor bead is within approximately 200 nm due to an interaction, triggers a cascade of energy transfer resulting in a chemiluminescent signal scienceopen.combmglabtech.commdpi.com. The intensity of the emitted light is proportional to the degree of interaction mdpi.com.

CP-868388 has been identified or modified based on AlphaScreen assays designed to disrupt specific protein-protein interactions mdpi.comnih.govresearchgate.net. Notably, AlphaScreen has been utilized in the discovery and characterization of CP-868388 as an inhibitor of the β-catenin/BCL9 protein-protein interaction mdpi.comnih.govresearchgate.net. This interaction is significant in various biological processes, including Wnt signaling, which is implicated in diseases such as cancer nih.govresearchgate.net. In these assays, a biotinylated BCL9 peptide and His-tagged β-catenin were typically used, allowing their capture by streptavidin-coated donor beads and nickel chelate acceptor beads, respectively researchgate.net. The disruption of the β-catenin/BCL9 interaction by CP-868388 would lead to a decrease in the AlphaScreen signal. AlphaScreen selectivity assays have also been developed to assess the specificity of compounds like CP-868388 for the β-catenin/BCL9 interaction over other relevant PPIs, such as β-catenin/E-cadherin researchgate.netnih.gov.

Utilization of Luciferase Reporter Assays in Pathway Analysis

Luciferase reporter assays are cell-based assays widely used to monitor transcriptional activation and analyze signaling pathways promega.ronih.govbioconductor.org. These assays involve transfecting cells with a construct containing a promoter element of interest linked to a luciferase gene. The activity of the signaling pathway then modulates the expression of luciferase, which can be easily quantified by measuring the luminescence produced upon addition of a substrate promega.robioconductor.org.

CP-868388 has been shown to demonstrate selective transcriptional activation of PPARα in HepG2 cells, with an EC50 of 18 nM, a finding assessed using luciferase reporter assays medchemexpress.commedchemexpress.com. This indicates that CP-868388 can activate gene expression regulated by PPARα. Luciferase reporter assays are well-suited for HTS and can provide insights into the potency of compounds in modulating specific signaling pathways nih.govbioconductor.org. The use of dual-luciferase reporter systems, employing both firefly and Renilla luciferase, can improve assay accuracy by using one luciferase as a control for transfection efficiency and cell viability bioconductor.orgnih.gov.

Biochemical and Biophysical Techniques for Protein Interaction Characterization

Beyond initial screening, biochemical and biophysical techniques are employed to characterize protein interactions in detail, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Competitive Binding Assays

Competitive binding assays are a fundamental method for determining the binding affinity of a molecule to a target protein nih.govperceptive.comresearchgate.net. In these assays, a labeled ligand with known binding affinity is used, and the compound of interest competes with this labeled ligand for binding to the target protein nih.govresearchgate.net. By measuring the displacement of the labeled ligand, the binding affinity (often expressed as a Ki value) of the competing compound can be determined nih.govperceptive.comresearchgate.net.

CP-868388 has been characterized as a potent and selective PPARα agonist with a reported Ki value of 10.8 nM medchemexpress.com. This Ki value, typically determined through competitive binding assays, reflects the high affinity of CP-868388 for PPARα medchemexpress.comperceptive.com. Competitive binding assays are valuable for assessing the potency and selectivity of compounds for their intended targets perceptive.comresearchgate.net.

TargetBinding Affinity (Ki)Cell Line/Context
PPARα10.8 nMNot explicitly stated for Ki, but associated with HepG2 cell studies medchemexpress.commedchemexpress.com
PPARβ3.47 μMNot explicitly stated medchemexpress.com
PPARγLittle or no affinityNot explicitly stated medchemexpress.com
β-catenin/BCL9 PPI disruptionVaried for related compounds modified from CP-868388 (e.g., 46 μM for compound 1, 0.76 μM for ZW4864)AlphaScreen assay using BCL9 peptide and β-catenin nih.gov

Consideration of General PPI Analysis Methods

While specific data on the application of all general PPI analysis methods to CP-868388 research is not extensively detailed in the provided sources, these techniques are standard in protein interaction characterization and are relevant for comprehensive studies involving CP-868388's targets, such as PPARα and the β-catenin/BCL9 complex.

Co-Immunoprecipitation (Co-IP): Co-IP is a widely used technique to investigate physical interactions between proteins in a cellular context nih.govcreative-proteomics.com. It involves using an antibody to isolate a target protein (the bait) from a cell lysate, and then assessing whether other proteins (the prey) are pulled down with it nih.govcreative-proteomics.com. This method can confirm endogenous protein interactions and identify components of protein complexes nih.govcreative-proteomics.com. While not specifically reported for CP-868388's direct interaction with its targets in the provided snippets, Co-IP would be valuable for validating the association of PPARα with co-activators or investigating the components of the β-catenin/BCL9 complex affected by CP-868388.

Thermal Shift Assay (TSA): TSA, also known as differential scanning fluorimetry (DSF), is a fluorescence-based technique that measures the thermal stability of a protein nanotempertech.comresearchgate.netnih.gov. The binding of a ligand to a protein typically increases its thermal stability, resulting in a shift in the protein's melting temperature (Tm) nanotempertech.comnih.gov. TSA is a relatively high-throughput method used for screening and confirming ligand binding nanotempertech.comresearchgate.net. This technique could be applied to study the binding of CP-868388 to purified PPARα or components of the β-catenin/BCL9 complex and assess the stability changes upon binding.

Isothermal Titration Calorimetry (ITC): ITC is a gold standard technique for quantifying the thermodynamics of molecular interactions in solution nih.govresearchgate.nettudelft.nlwinthrop.edu. It directly measures the heat released or absorbed upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction nih.govresearchgate.nettudelft.nlwinthrop.edu. ITC provides a complete thermodynamic profile of the binding event nih.govwinthrop.edu. While no specific ITC data for CP-868388 was found, this method would be highly informative for a detailed thermodynamic characterization of its binding to PPARα or other interacting proteins.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors biomolecular interactions in real-time by measuring changes in refractive index at a sensor surface where one binding partner is immobilized researchgate.netresearchgate.netdartmouth.eduresearchgate.net. SPR provides kinetic data (association rate constant, kon, and dissociation rate constant, koff) as well as affinity data (Kd) scienceopen.comresearchgate.netdartmouth.edu. It is useful for studying a wide range of interactions, including protein-small molecule and protein-protein binding dartmouth.eduresearchgate.net. SPR could be used to study the kinetics and affinity of CP-868388 binding to immobilized PPARα or components of the β-catenin/BCL9 complex.

Methodological Rigor in Preclinical In Vivo Research

Methodological rigor in preclinical in vivo research for compounds such as CP-868388 involves the conscientious application of principles and practices that minimize bias, enhance accuracy, and ensure the reliability of findings. This is particularly crucial given the historical and ongoing challenges related to the reproducibility of preclinical studies fishersci.dkfishersci.capharmakb.comsenescence.info. Rigorous methodology encompasses careful planning, appropriate animal model selection, precise execution of procedures, and robust data analysis. Organizations like the NIH and AAALAC emphasize the importance of rigor and transparency in animal research to improve the translatability of findings wikipedia.orgottokemi.comresearchgate.net.

Best Practices for Animal Model Studies

The selection and utilization of animal models are foundational to preclinical in vivo research for CP-868388. Studies investigating the hypolipidemic effects of CP-868388, for instance, have utilized male B6/CBF1J mice as a relevant animal model researchgate.netwikipedia.org. This model was administered CP-868388 via oral gavage daily for two days, demonstrating a dose-dependent decrease in circulating plasma triglycerides researchgate.netwikipedia.org.

Beyond model selection, several best practices are paramount in conducting animal studies:

Ethical Considerations and the 3Rs: Adherence to ethical guidelines and the principles of Replacement, Reduction, and Refinement (3Rs) is fundamental uni.lumims.comnih.govnih.gov. This includes obtaining necessary ethical approvals (e.g., from an Institutional Animal Care and Use Committee - IACUC) and ensuring that the potential benefits of the study outweigh any potential animal suffering nih.govwikipedia.org. Reduction involves using the minimum number of animals necessary to achieve statistically valid results mims.com.

Study Design: A well-designed study minimizes potential confounding factors. This includes appropriate randomization of animals to experimental groups and, where feasible, blinding of researchers to treatment assignments to prevent observer bias wikipedia.orgwikipedia.org.

Consideration of Biological Variables: Factoring in relevant biological variables, such as sex, age, and genetic background, is essential as these can significantly influence study outcomes wikipedia.orgpeeref.com.

Animal Husbandry and Environmental Control: Standardized housing conditions, including temperature, humidity, light-dark cycles, and access to food and water, help reduce variability introduced by environmental factors wikipedia.org.

Accurate Administration and Monitoring: Precise administration of the test compound, such as oral gavage used for CP-868388 in some studies, and careful monitoring of animal health and responses are critical for reliable data collection researchgate.netwikipedia.orgwikipedia.org.

Authentication of Resources: Authenticating key biological and chemical resources, including the test compound itself (CP-868388), ensures their identity and validity for the proposed research wikipedia.org.

Considerations for Reproducibility and Standardization

Reproducibility, the ability to obtain consistent results when an experiment is repeated, is a cornerstone of scientific research. However, preclinical research, including in vivo studies, has faced challenges regarding reproducibility fishersci.dkfishersci.capharmakb.comsenescence.info. Factors contributing to irreproducibility can include variations in animal models, environmental conditions, experimental protocols, and data analysis methods fishersci.ca.

Standardization of procedures is a key strategy to enhance reproducibility wikipedia.orgepa.gov. While complete standardization can be challenging due to the inherent complexity of biological systems, efforts to standardize protocols for animal handling, compound administration, data collection, and analysis are crucial.

Considerations for improving reproducibility and standardization in CP-868388 in vivo research, and preclinical studies in general, include:

Detailed Protocol Documentation: Comprehensive and transparent reporting of experimental procedures, including all steps, reagents, and equipment used, allows other researchers to replicate the study fishersci.ca. Guidelines like the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a framework for comprehensive reporting researchgate.net.

Statistical Rigor: Appropriate statistical methods, including adequate sample size determination and rigorous data analysis, are necessary to ensure the reliability of findings fishersci.ca.

Data Sharing: Sharing raw data and analysis scripts can facilitate independent verification of results senescence.info.

Quality Control: Implementing quality control measures for animals, reagents, and equipment helps minimize variability.

Internal Replication: Incorporating internal replication within a study design, such as repeating experiments across different batches or sites, can provide an estimate of reproducibility ctdbase.org.

Q & A

Q. What is the primary mechanistic target of CP-868388, and how has this been validated experimentally?

CP-868388 exhibits dual reported mechanisms: (1) as a selective PPARα agonist with a Ki of 10.8 nM for PPARα and negligible activity for PPARβ/γ , and (2) as an inhibitor of the β-catenin/BCL9 protein-protein interaction (PPI) with a Ki of 1.18 ± 0.212 μM in AlphaScreen assays . These targets were validated using competitive binding assays (e.g., AlphaScreen for β-catenin/BCL9 , fluorescence polarization for PPARα ). Researchers should verify target specificity using orthogonal assays such as surface plasmon resonance (SPR) or co-immunoprecipitation for PPIs, and transactivation assays for PPAR activity.

Q. Which structural features of CP-868388 are critical for its activity, and how were these identified?

The 3-phenylpiperidine scaffold and substituents like the 4-isopropylbenzyloxy group are critical for binding. Structure-activity relationship (SAR) studies revealed that modifications to the piperidine ring (e.g., CPPAA-30, a derivative of CP-868388) improved β-catenin/BCL9 inhibition (Ki = 3.6 μM in AlphaScreen) . For PPARα agonism, the carboxylic acid moiety and stereochemistry are essential, as shown by reduced activity in enantiomeric analogs .

Q. What experimental models have been used to assess CP-868388's efficacy in lipid metabolism studies?

Preclinical studies utilized in vitro models (e.g., hepatocyte cultures for PPARα activation ) and in vivo rodent models of dyslipidemia. CP-868388 demonstrated hypolipidemic effects by reducing triglycerides and LDL cholesterol, likely via PPARα-mediated upregulation of fatty acid oxidation genes . However, no clinical data are reported, highlighting a gap in translational research .

Advanced Research Questions

Q. How can researchers resolve contradictions in CP-868388's reported mechanisms (PPARα vs. β-catenin/BCL9 inhibition)?

Contradictions arise from divergent studies: PPARα agonism is linked to metabolic effects , while β-catenin/BCL9 inhibition suggests anticancer potential . To clarify:

  • Perform target engagement assays (e.g., cellular thermal shift assays) to confirm binding to both targets in the same model.
  • Use genetic knockout models (e.g., PPARα⁻/⁻ or β-catenin⁻/⁻ cells) to isolate mechanistic contributions .
  • Note that CP-868388 failed to inhibit canonical Wnt signaling in cell-based assays despite disrupting β-catenin/BCL9 in vitro, suggesting context-dependent activity .

Q. What strategies optimize CP-868388's pharmacokinetic (PK) profile for in vivo studies?

While PK data are limited, structural analogs like CPPAA-30 and ZW4864 (derived from CP-868388) improved solubility and bioavailability via:

  • Scaffold hopping : Replacing the piperidine ring with bicyclic systems .
  • Prodrug modifications : Esterification of the carboxylic acid group to enhance oral absorption .
  • Formulation : Use of lipid-based carriers to improve solubility, as suggested for PPAR agonists .

Q. How should researchers design experiments to evaluate CP-868388's anti-inflammatory effects in complex disease models?

  • In vitro : Measure cytokine suppression (e.g., TNF-α, IL-6) in macrophages treated with CP-868388 and PPARα/β-catenin pathway inhibitors .
  • In vivo : Use diet-induced obesity models to assess metabolic inflammation or colitis models (e.g., DSS-induced) to test NF-κB/PPARγ cross-talk .
  • Multi-omics : Combine transcriptomics (RNA-seq for PPARα targets) and proteomics (β-catenin interactome analysis) to dissect mechanisms .

Methodological Considerations

Q. What are the limitations of current assays for studying CP-868388's dual mechanisms?

  • AlphaScreen/FP assays : High-throughput but may not reflect cellular complexity (e.g., nuclear translocation of β-catenin) .
  • PPAR transactivation assays : Overexpression systems may exaggerate agonism; endogenous models are preferable .
  • Off-target risks : Screen against related receptors (e.g., other nuclear receptors) using panels like Eurofins’ CEREP .

Q. How can researchers address the lack of clinical data for CP-868388?

  • Repurpose existing analogs : CPPAA-30 and ZW4864 have better PK profiles and could be prioritized .
  • Collaborate with industry : Partner with pharma entities to access proprietary datasets on PPARα agonists .
  • Leverage public databases : Mine Gene Expression Omnibus (GEO) for PPARα/β-catenin signatures in human tissues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.